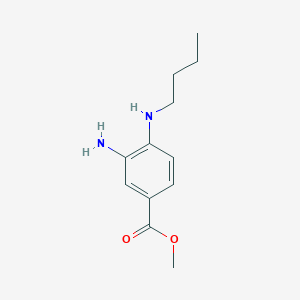
2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Reactions
The compound "2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid" is closely related to several pyridine derivatives which have been studied for their synthesis methods and chemical reactions. For instance, the synthesis of 2-substituted 3-cyano-4,6-dimethylpyridine derivatives has been explored, highlighting reactions with various agents to afford pyrazolo, isoxazolo, and pyridoquinazoline derivatives. Alkylation and cyclization processes have led to the formation of thienopyridine derivatives. The potential biological activity of these compounds has also been discussed, suggesting a research interest in their pharmacological applications (Yassin, 2009).
Molecular Structure and Interactions
The molecular structure and interaction studies of similar pyridine derivatives have been conducted using X-ray diffraction methods. For instance, the structure of 2-amino-4,6-dimethylpyrimidine 2-hydroxybenzoate was analyzed, revealing how hydrogen bonding and interactions contribute to the formation of supramolecular structures (Li, Huang, & Meng, 2011). Similarly, the formation of supramolecular assemblies of 2-hydroxy-3-naphthoic acid with N-heterocycles, involving extensive hydrogen bonds and weak interactions, underscores the significance of these molecular interactions in constructing complex molecular architectures (Pang et al., 2015).
Chemical Synthesis and Applications
In the realm of chemical synthesis, various methodologies and applications involving pyridine derivatives have been developed. These include the synthesis and cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides, demonstrating the versatility of these compounds in organic synthesis (Chigorina, Bespalov, & Dotsenko, 2019). The formation of ternary ion-pair complexes, serving as chiral solvating agents for enantiodiscrimination of carboxylic acids, highlights the utility of these compounds in stereochemical analysis and enantiopurity testing (Chaudhari & Suryaprakash, 2013).
Advanced Materials and Coordination Chemistry
Pyridine derivatives have also found applications in the field of materials science and coordination chemistry. The construction of low-dimensional Zn(II) complexes based on different organic-carboxylic acids demonstrates their potential in designing new materials with specific structural and functional properties (Zhou et al., 2009).
Propriétés
IUPAC Name |
2-cyclobutyloxy-4,6-dimethylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-7-6-8(2)13-11(10(7)12(14)15)16-9-4-3-5-9/h6,9H,3-5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCYEGWQENYMDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)OC2CCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutoxy-4,6-dimethylpyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1,1'-Biphenyl]-3-amine, 3',4'-difluoro-](/img/structure/B1427842.png)


![1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one](/img/structure/B1427846.png)





